3-Bromo-2,5,6-trifluorobenzoic acid
Overview
Description
3-Bromo-2,5,6-trifluorobenzoic acid is a chemical compound with the CAS Number: 118829-12-2 . It has a molecular weight of 254.99 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF3O2/c8-2-1-3 (9)6 (11)4 (5 (2)10)7 (12)13/h1H, (H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, it’s known that fluorine groups contribute to the acidity of the carboxylic acid .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .Scientific Research Applications
Synthetic Intermediates in Pharmaceutical Industry
3-Bromo-2,5,6-trifluorobenzoic acid and its related compounds serve as valuable synthetic intermediates in the pharmaceutical industry. For instance, 2,4,5-trifluorobenzoic acid, a closely related compound, is used in the synthesis of various pharmaceutical products, highlighting the importance of trifluorobenzoic acids in drug development (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Synthesis of Quinolone Antibacterials
Compounds like 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids, which are synthesized from this compound, are used as intermediates in the synthesis of quinolone antibacterials (Turner & Suto, 1993). This demonstrates the compound's critical role in producing important antibacterial agents.
Material Science Applications
Trifluorobenzoic acids, like this compound, find applications in material science due to their unique chemical properties. For example, the synthesis process involving these compounds can be optimized for various applications in material science (Deng et al., 2015).
Development of Organic Chemistry Methodologies
This compound also contributes to the advancement of organic chemistry methodologies. Research on its synthesis and reactions facilitates the development of new synthetic routes and methodologies in organic chemistry (Renau, Sanchez, & Domagala, 1996).
Mechanism of Action
Target of Action
3-Bromo-2,5,6-trifluorobenzoic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in synthetic chemistry, enabling the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of various pharmaceuticals and polymers .
Pharmacokinetics
Its adme properties would be influenced by factors such as its molecular weight (25499 g/mol ) and its physical form (solid ).
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to advancements in fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Temperature and pressure can also affect the reaction rate and yield .
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKADJZHHXKPMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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